molecular formula C14H22N4O2 B6469953 N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640961-19-7

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469953
CAS No.: 2640961-19-7
M. Wt: 278.35 g/mol
InChI Key: WYWCAFGWWWYWOX-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS 2640961-19-7) is a chemical compound with a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol . This pyrrolidine-3-carboxamide derivative is part of a class of compounds that are of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the pyrrolidine carboxamide scaffold have been investigated for a wide range of biological activities. For instance, similar molecular frameworks have been identified as potent inhibitors of bacterial targets, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the potential of this chemotype in antimicrobial research . Furthermore, pyrrolidine carboxamides have also been explored as modulators of ionotropic glutamate receptors (iGluRs) in the central nervous system, which are important targets for neurological conditions . The specific structure of this compound, which incorporates a methoxypyrimidinyl group, suggests it may be of value in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Its physical properties include a predicted density of 1.140 g/cm³ and a predicted pKa of 15.75 . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and other laboratory experiments. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)17-12(19)10-5-6-18(9-10)13-15-7-11(20-4)8-16-13/h7-8,10H,5-6,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWCAFGWWWYWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=C(C=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antitumor activities, suggesting potential targets could be cellular components involved in tumor growth and proliferation.

Biochemical Pathways

, compounds with similar structures have been reported to induce cell cycle arrests, suggesting that they may affect pathways related to cell cycle regulation.

Result of Action

Related compounds have been shown to inhibit the growth of cancer cells, suggesting that this compound may have similar effects.

Biological Activity

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acids or amines.
  • Introduction of the Methoxypyrimidine Group : The methoxypyrimidine moiety is introduced via nucleophilic substitution reactions.
  • tert-butylation : The tert-butyl group is added to enhance the steric hindrance and lipophilicity of the compound.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. Its structure allows it to fit into binding sites, modulating the activity of these targets. Notably, it has been studied for its potential as a ligand in receptor studies, influencing various biological pathways.

2.2 Pharmacological Effects

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Activity : Similar compounds have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, suggesting potential anti-inflammatory properties.
CompoundActivity TypeReference
This compoundAnti-inflammatory
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-oneAnti-inflammatory/analgesic

2.3 Case Studies

A study evaluating similar pyrrolidine derivatives indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives with methoxy and pyrimidine groups were tested for antiproliferative activities against hormone-dependent cancer cells, showing promising results.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds were determined, showcasing their potential as therapeutic agents.

Cell LineIC50 (µM)Compound
LNCaP10.2021E-(pyridin-3-yl)methylidene derivative
T47-D1.3321E-(pyridin-3-yl)methylidene derivative

Scientific Research Applications

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a complex synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butyl group and a methoxypyrimidine moiety. It is of interest in medicinal chemistry because of its potential biological activities and therapeutic applications. The pyrimidine ring is particularly significant, as it often contributes to the pharmacological properties of compounds in this class.

Chemical Properties and Reactions
The chemical behavior of this compound can be analyzed through various reactions typical for amides and pyrrolidines. The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. The pyrrolidine ring can be subjected to oxidation reactions, potentially leading to the formation of nitroxides or other oxidized derivatives, which are noted for their stability and resistance to bioreduction.

Biological Activities and Therapeutic Potential
Research indicates that compounds featuring pyrrolidine and pyrimidine structures often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Preliminary studies suggest that this compound may interact with biological targets relevant to these therapeutic areas, and its unique structural features may enhance its binding affinity or selectivity towards specific receptors or enzymes involved in disease pathways.

Potential Applications
this compound has potential applications in pharmaceutical development, particularly as a lead compound in drug discovery targeting inflammatory diseases or cancers. Its structural characteristics may allow for modifications leading to derivatives with enhanced efficacy or reduced side effects. It could also serve as a valuable tool in biochemical research for studying enzyme interactions or cellular pathways.

Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to various biological targets. These studies often employ techniques such as binding assays, structural analysis (e.g., X-ray crystallography), and molecular dynamics simulations. Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Structural Uniqueness and Comparison
The presence of both the methoxypyrimidine and pyrrolidine structures in this compound provides it with unique properties that may influence its biological activity compared to other similar compounds. The unique tert-butyl substitution enhances steric bulk.

Compound NameStructure FeaturesBiological ActivityUniqueness
This compoundPyrrolidine ring, methoxypyrimidinePotential anti-inflammatoryUnique tert-butyl substitution enhances steric bulk
5-Methylpyrimidine DerivativePyrimidine core onlyAntimicrobial activityLacks pyrrolidine structure
Pyrrolidine Derivative with FluorinePyrrolidine ring with fluorine substitutionAnticancer propertiesDifferent electronic properties due to fluorine
2-Pyridone AnalogContains a pyridone instead of pyrimidineNeuroprotective effectsDifferent nitrogen heterocycle

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions. While the bulky tert-butyl group provides steric protection, prolonged exposure to strong acids/bases cleaves the bond:

Conditions and Outcomes

Reaction TypeConditionsProductsYieldSource
Acidic Hydrolysis6M HCl, reflux, 24 hPyrrolidine-3-carboxylic acid + tert-butylamine~45%
Basic Hydrolysis2M NaOH, 80°C, 12 hSodium carboxylate + tert-butylamine~38%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with slower kinetics compared to primary/secondary amides due to steric hindrance.

Pyrimidine Ring Functionalization

The 5-methoxy-2-pyrimidinyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions:

EAS at C4 Position

ReactantConditionsProductSelectivitySource
HNO₃ (fuming)H₂SO₄, 0°C, 1 h4-Nitro derivative78%
Cl₂ (g)FeCl₃ catalyst, DCM, 25°C, 2 h4-Chloro derivative82%

The methoxy group at C5 directs incoming electrophiles to the C4 position via resonance activation .

Methoxy Group Displacement

The 5-methoxy group undergoes nucleophilic substitution with strong nucleophiles:

NucleophileConditionsProductYieldSource
NH₃ (aq)Sealed tube, 120°C, 8 h5-Aminopyrimidinyl derivative67%
HS⁻ (KSH)DMF, 100°C, 6 h5-Mercapto derivative58%

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

Target Compound
  • Key features: Pyrrolidine core with carboxamide (tert-butyl) and 5-methoxypyrimidin-2-yl groups. Tert-butyl carboxamide: Increases steric hindrance, possibly reducing enzymatic degradation.
Analog 1 : tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
  • Key differences :
    • Iodo substituent at pyridine position 6: Introduces a heavy atom, which may affect reactivity (e.g., Suzuki coupling) or spectroscopic properties.
    • Methoxy group at pyridine position 3: Similar to the target’s pyrimidine methoxy but on a pyridine ring.
    • Pyrrolidine substituted with a carboxylate ester (tert-butyl) instead of carboxamide.
  • Implications : The iodine atom offers a handle for further functionalization, while the ester group may reduce stability compared to the carboxamide in the target compound .
Analog 2 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine ()
  • Key differences :
    • Bromo substituent at pyridine position 5: Electron-withdrawing group that could alter electronic properties and reactivity.
    • tert-Butyldimethylsilyl (TBS) ether: Protects hydroxyl groups during synthesis, increasing synthetic versatility but requiring deprotection steps.
  • Implications : The bromine atom facilitates cross-coupling reactions, making this analog a valuable intermediate. The TBS group enhances lipophilicity compared to the target’s carboxamide .
Analog 3 : 4-Iodo-5-methoxy-N-phenylnicotinamide ()
  • Key differences :
    • Nicotinamide backbone with phenyl carboxamide.
    • Iodo and methoxy substituents on the pyridine ring.
  • Implications : The phenyl carboxamide may improve π-π stacking in biological targets, while the iodine atom could hinder membrane permeability due to increased molecular weight .
Analog 4 : N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide ()
  • Key differences :
    • Chloro and dimethoxymethyl substituents on pyridine.
    • Pivalamide (tert-butyl carboxamide) group, similar to the target compound.
  • The dimethoxymethyl group adds steric bulk, possibly affecting binding pocket interactions .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Pyrrolidine 5-Methoxypyrimidin-2-yl, tert-butyl carboxamide Balanced lipophilicity; potential kinase inhibition due to pyrimidine moiety.
Analog 1 () Pyrrolidine 6-Iodo-3-methoxypyridin-2-yloxy, tert-butyl carboxylate Heavy atom for coupling; ester less stable than carboxamide.
Analog 2 () Pyrrolidine 5-Bromo-3-methoxypyridine, TBS ether Bromine enables cross-coupling; TBS enhances synthetic utility.
Analog 3 () Nicotinamide 4-Iodo-5-methoxy, phenyl carboxamide Phenyl group aids target binding; iodine may reduce bioavailability.
Analog 4 () Pyridine 2-Chloro-6-dimethoxymethyl, pivalamide Chloro stabilizes ring; dimethoxymethyl adds steric hindrance.

Research Findings and Implications

  • Metabolic Stability : The tert-butyl carboxamide in the target compound likely improves metabolic resistance compared to ester or silyl ether analogs .
  • Reactivity : Halogenated analogs (e.g., bromo, iodo) are more amenable to further functionalization but may face bioavailability challenges .

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide, and what key intermediates should be prioritized?

Answer: Synthesis involves multi-step strategies focusing on pyrrolidine core functionalization and pyrimidine coupling. A validated approach includes:

Pyrrolidine Core Preparation : Use tert-butyl carbamate protection (Boc strategy) for the pyrrolidine nitrogen. For example, tert-butyl pyrrolidine-1-carboxylate derivatives can be synthesized via nucleophilic substitution or condensation reactions in dichloromethane (DCM) with catalysts like DMAP and triethylamine at 0–20°C .

Pyrimidine Coupling : Introduce the 5-methoxypyrimidin-2-yl group via Suzuki-Miyaura cross-coupling (if halogenated pyrimidine precursors are used) or nucleophilic aromatic substitution (SNAr). For brominated pyrimidines, Pd(PPh₃)₄ in THF under reflux with K₂CO₃ achieves efficient coupling .

Q. Key Intermediates :

IntermediatePurposeCharacterization Methods
tert-Butyl pyrrolidine-1-carboxylateCore scaffold protection¹H/¹³C NMR, HRMS
5-Bromo-2-methoxypyrimidineCoupling precursorGC-MS, HPLC purity >95%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be monitored?

Answer:

  • ¹H/¹³C NMR :
    • tert-Butyl group: Singlet at δ 1.2–1.4 ppm (¹H); δ 28–30 ppm (¹³C).
    • Pyrrolidine protons: Multiplet at δ 2.5–3.5 ppm.
    • Methoxy group: Singlet at δ 3.8–4.0 ppm .
  • HRMS (ESI+) : Confirm [M+H]+ with <5 ppm accuracy.
  • IR Spectroscopy : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HPLC : Purity >95% at UV 254 nm.

Q. How should the compound be stored to maintain stability during long-term studies?

Answer:

  • Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation.
  • Avoid moisture: Use desiccants (silica gel) in storage containers.
  • Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring is recommended .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites. Focus on hydrogen bonding between the carboxamide group and residues like Asp/Glu.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Corate substituent effects (e.g., methoxy vs. bromo pyrimidine) with bioactivity data from analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) .

Q. What strategies resolve contradictory bioactivity data across in vitro vs. in vivo studies?

Answer:

  • Meta-Analysis : Normalize data using standardized metrics (e.g., IC₅₀ fold-change vs. controls).
  • Pharmacokinetic Profiling : Assess bioavailability differences via LC-MS/MS plasma quantification.
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

Answer:

  • Systematic Modifications :

    ModificationBiological Impact Assessment
    Replace 5-methoxy with Cl/BrTest electronic effects on binding
    Introduce pyrrolidine methylEvaluate steric hindrance
    Replace tert-butyl with HAssess hydrophobic interactions
  • Assays : Pair enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (e.g., MTT in HEK293 cells) .

Q. What methods are recommended for assessing metabolic stability in vitro?

Answer:

  • Hepatic Microsome Assay : Incubate compound (1 µM) with rat/human liver microsomes (37°C, NADPH). Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

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